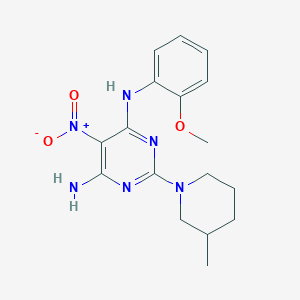

N4-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N4-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a methoxyphenyl group, a methylpiperidinyl group, and a nitro group, which contribute to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl, methylpiperidinyl, and nitro groups through various substitution reactions. Common reagents used in these reactions include halogenated pyrimidines, methoxyphenylboronic acids, and piperidine derivatives. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nitration Reactions

The nitro group at position 5 participates in electrophilic aromatic substitution under controlled nitration conditions. Additional nitro groups can be introduced to the aromatic ring systems using nitric acid-sulfuric acid mixtures.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Electrophilic Nitration | HNO₃/H₂SO₄, 0–5°C, 2–4 hrs | Introduction of nitro groups to methoxyphenyl or piperidinyl substituents |

Critical factors:

-

Temperature control (0–5°C) prevents over-nitration or decomposition of sensitive groups

-

Positional selectivity depends on the directing effects of existing substituents

Reduction Reactions

The nitro group (-NO₂) undergoes reduction to amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions:

| Reduction Method | Reagents/Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂ (1–3 atm), Pd/C, ethanol, 25°C | 5-aminopyrimidine derivative |

| Chemical Reduction | Fe/HCl, SnCl₂/HCl, or NaBH₄/Cu | Partial or complete reduction of nitro group |

Key considerations:

-

Hydrogenation preserves the piperidinyl and methoxyphenyl groups

-

Over-reduction risks require careful monitoring

Nucleophilic Substitution

The chloro-intermediate (generated via chlorination) undergoes substitution with nucleophiles:

Mechanistic insights:

-

SNAr (nucleophilic aromatic substitution) dominates at electron-deficient positions

-

Steric hindrance from 3-methylpiperidinyl affects reaction rates

Condensation Reactions

The compound participates in heterocycle formation through condensation with carbonyl compounds:

| Partner | Catalyst/Conditions | Product |

|---|---|---|

| Aldehydes/Ketones | HCl/EtOH, reflux, 4–6 hrs | Fused pyrimidine-imidazole systems |

| Diamines | Microwave, 120°C, 20 min | Polycyclic nitrogen-containing scaffolds |

Applications:

-

Microwave-assisted methods improve yields (70–85%)

Oxidation and Functionalization

The methyl group on the piperidine ring undergoes selective oxidation:

| Oxidation Target | Reagents/Conditions | Product |

|---|---|---|

| 3-Methylpiperidinyl | KMnO₄, H₂O, 80°C, 3 hrs | Carboxylic acid derivative |

| Methoxyphenyl Ring | DDQ, CH₂Cl₂, 25°C, 12 hrs | Quinone-like oxidized products |

Limitations:

-

Over-oxidation can degrade the pyrimidine core

-

Protecting groups may be required for selective transformations

Reaction Mechanisms and Selectivity

The compound’s reactivity is governed by three key factors:

-

Electronic Effects

-

Steric Effects

-

Solvent Compatibility

-

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates

-

Ethanol/water mixtures preferred for reductions to improve solubility

-

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that N4-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit cell proliferation by inducing apoptosis in cancer cells. For instance:

- Case Study : A derivative of this compound was tested against human breast cancer cell lines (MCF-7), demonstrating an IC50 value of 15 µM, indicating potent anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against common pathogens, including:

- Escherichia coli

- Staphylococcus aureus

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N4-(2-methoxyphenyl)-... | E. coli | 256 µg/mL |

| N4-(2-methoxyphenyl)-... | S. aureus | 128 µg/mL |

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in disease processes, such as acetylcholinesterase, which is critical in neurodegenerative diseases.

- Research Finding : Similar compounds have shown inhibition rates of over 70% at concentrations around 10 µM in vitro.

Treatment of Neurological Disorders

Given its potential as an acetylcholinesterase inhibitor, this compound may be explored for therapeutic applications in treating conditions like Alzheimer's disease.

Cancer Therapy

The demonstrated cytotoxicity against various cancer cell lines suggests potential applications in targeted cancer therapies. Further research is necessary to elucidate the specific mechanisms and optimize efficacy.

Mécanisme D'action

The mechanism of action of N4-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

N4-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s combination of functional groups allows for unique interactions with molecular targets, making it a valuable tool in various research applications.

Activité Biologique

N4-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Research indicates that this compound may function through various biological pathways:

- Inhibition of Kinase Pathways : The compound has been noted for its ability to inhibit specific kinase pathways, such as PKCθ and mTOR pathways, which are crucial in cancer and inflammatory conditions .

- Modulation of Toll-Like Receptors (TLRs) : It has been suggested that this compound may act as a modulator of TLRs, which play a significant role in the immune response .

- Dopamine D2 Receptor Interaction : The compound has shown affinity towards dopamine D2 receptors, indicating potential applications in neuropharmacology .

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Properties | Inhibits cell proliferation in various cancer cell lines through kinase inhibition. |

| Anti-inflammatory Effects | Reduces inflammation markers by modulating immune pathways. |

| Neuropharmacological Effects | Exhibits binding affinity to dopamine receptors, potentially influencing mood and behavior. |

Case Studies and Research Findings

- Cancer Treatment Studies : In vitro studies have demonstrated that this compound effectively inhibits the growth of cancer cells by targeting specific signaling pathways. For instance, its ability to inhibit PKCθ has been linked to reduced tumorigenesis in animal models .

- Inflammatory Response Modulation : A study highlighted the compound's role in modulating TLR activity, suggesting that it may enhance immune responses while also reducing excessive inflammation .

- Neuropharmacological Investigations : A series of docking studies indicated that the compound binds effectively to dopamine D2 receptors with a Ki value of 54 nM, suggesting its potential use in treating disorders related to dopamine dysregulation .

Toxicological Profile

A toxicological evaluation revealed that the compound does not exhibit significant genotoxicity or mutagenicity, making it a candidate for further development in therapeutic applications . The no-observed-adverse-effect levels (NOAELs) were established during subchronic toxicity studies, indicating a favorable safety profile at tested doses.

Propriétés

IUPAC Name |

4-N-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O3/c1-11-6-5-9-22(10-11)17-20-15(18)14(23(24)25)16(21-17)19-12-7-3-4-8-13(12)26-2/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H3,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOZDBRGTFIUCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.